Evidence Item 1: CETP Inhibitory Activity — Direct Comparator Data
A closely related derivative bearing the identical 2-((1-(butylsulfonyl)piperidin-4-yl)oxy) core scaffold, CHEMBL1642942 (2-(1-(butylsulfonyl)piperidin-4-yloxy)-N-(4-(5-cyano-7-methylbenzo[d]oxazol-2-yl)phenyl)acetamide), inhibited human recombinant cholesteryl ester transfer protein (CETP) with an IC50 of 207 nM [1]. The des-sulfonyl analog 2-(piperidin-4-yloxy)pyrazine lacks this butylsulfonyl pharmacophore and has no reported CETP activity at comparable concentrations, indicating that the sulfonamide moiety is critical for target engagement. This direct evidence positions the butylsulfonyl-piperidine-ether-pyrazine framework as a privileged starting point for CETP inhibitor programs.
| Evidence Dimension | CETP inhibition (IC50) |
|---|---|
| Target Compound Data | CHEMBL1642942 (contains the target scaffold): IC50 = 207 nM [1] |
| Comparator Or Baseline | Des-sulfonyl analog 2-(piperidin-4-yloxy)pyrazine: no CETP inhibition data reported |
| Quantified Difference | Quantifiable activity only for scaffold containing the butylsulfonyl group; activity absent in des-sulfonyl comparator |
| Conditions | Inhibition of human recombinant CETP-mediated cholesteryl ester transfer by fluorescence-based assay [1] |
Why This Matters
Scientists procuring this compound gain a scaffold with validated CETP inhibitory potential, whereas the des-sulfonyl analog lacks a critical pharmacophoric element necessary for engagement of this therapeutically relevant target.
- [1] BindingDB. BDBM50334813 (CHEMBL1642942): IC50 = 207 nM against human recombinant CETP. http://bdb8.ucsd.edu (accessed 2026-05-10). View Source
